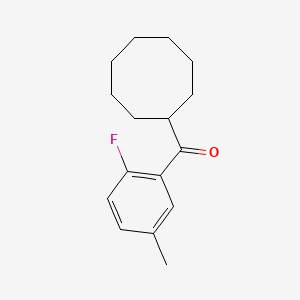
Cyclooctyl(2-fluoro-5-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctyl(2-fluoro-5-methylphenyl)methanone is a fascinating chemical compound with a unique structure and properties. It has garnered significant interest in various scientific fields, including organic synthesis, medicinal chemistry, and material science. This compound’s distinct characteristics make it a valuable tool for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyl(2-fluoro-5-methylphenyl)methanone typically involves the reaction of cyclooctyl ketone with 2-fluoro-5-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Cyclooctyl(2-fluoro-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
Cyclooctyl(2-fluoro-5-methylphenyl)methanone has numerous scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it useful in designing new materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activities.
作用機序
The mechanism of action of Cyclooctyl(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity. This can lead to various biological responses, depending on the context of its use.
類似化合物との比較
Similar Compounds
- Cyclooctyl(2-fluorophenyl)methanone
- Cyclooctyl(2-methylphenyl)methanone
- Cyclooctyl(2-chlorophenyl)methanone
Uniqueness
Cyclooctyl(2-fluoro-5-methylphenyl)methanone stands out due to the presence of both a cyclooctyl group and a 2-fluoro-5-methylphenyl group This combination imparts unique chemical and physical properties, making it distinct from other similar compounds
特性
分子式 |
C16H21FO |
|---|---|
分子量 |
248.33 g/mol |
IUPAC名 |
cyclooctyl-(2-fluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C16H21FO/c1-12-9-10-15(17)14(11-12)16(18)13-7-5-3-2-4-6-8-13/h9-11,13H,2-8H2,1H3 |
InChIキー |
NEUBAYDHFFWORM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)C(=O)C2CCCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


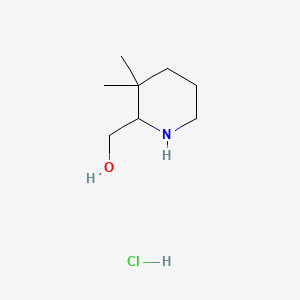


![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
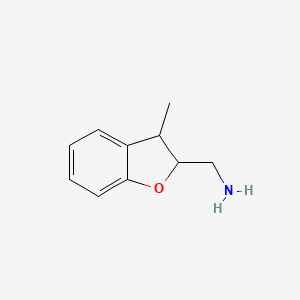
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
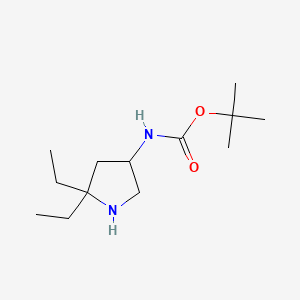
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
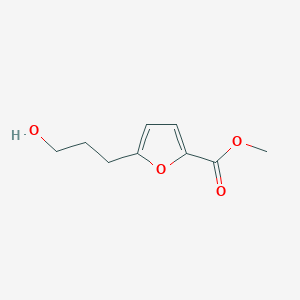
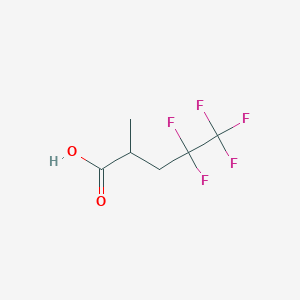
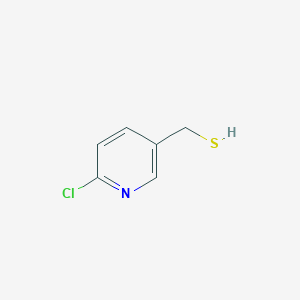
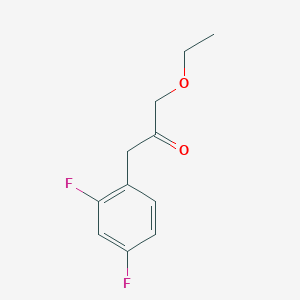
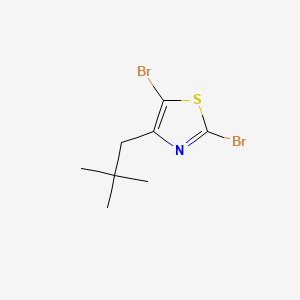
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
